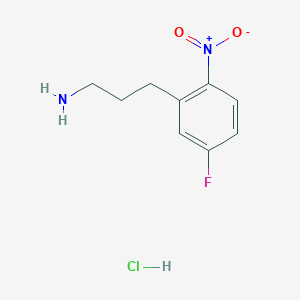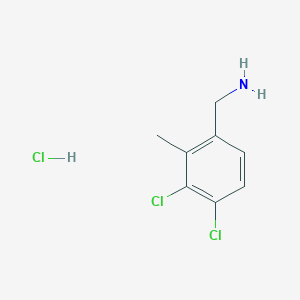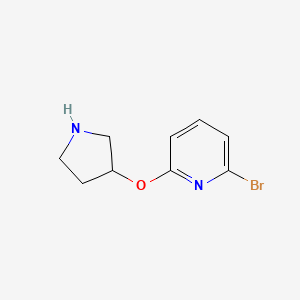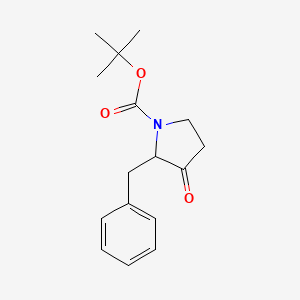
Benzyl (2-hydroxyethyl)(propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-hydroxyethyl)(propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 2-hydroxyethyl group, and a propyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. For Benzyl (2-hydroxyethyl)(propyl)carbamate, the reaction between benzyl alcohol, 2-hydroxyethyl isocyanate, and propyl isocyanate can be employed.
Transcarbamoylation: This method involves the exchange of carbamate groups between different molecules. For instance, benzyl carbamate can react with 2-hydroxyethyl carbamate and propyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl (2-hydroxyethyl)(propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbamate moiety, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)(propyl)carbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)(propyl)amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
- Employed in the synthesis of polymers and resins.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use as a drug intermediate.
- Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Employed in the manufacture of coatings and adhesives .
Wirkmechanismus
The mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the 2-hydroxyethyl and propyl groups.
2-Hydroxyethyl carbamate: Similar structure but lacks the benzyl and propyl groups.
Propyl carbamate: Similar structure but lacks the benzyl and 2-hydroxyethyl groups.
Uniqueness: Benzyl (2-hydroxyethyl)(propyl)carbamate is unique due to the presence of all three functional groups (benzyl, 2-hydroxyethyl, and propyl) attached to the carbamate moiety. This unique combination of groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications .
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
benzyl N-(2-hydroxyethyl)-N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI-Schlüssel |
QCBLUUVWJHZFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)


![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)



![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
